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For Researchers, Scientists, and Drug Development Professionals

Myosin-VA is a crucial molecular motor protein responsible for transporting a variety of cellular

cargoes along actin filaments. Its intricate structure and dynamic conformational changes are

fundamental to its function and regulation. Understanding the three-dimensional architecture of

myosin-VA is paramount for elucidating its mechanism of action and for developing therapeutic

interventions targeting its dysfunction. Electron microscopy (EM) has emerged as a powerful

tool for visualizing the structure of myosin-VA in its various functional states. This document

provides detailed application notes and protocols for utilizing negative stain EM and cryo-

electron microscopy (cryo-EM) to study the structure of myosin-VA.

Introduction to Myosin-VA Structure
Myosin-VA is a two-headed unconventional myosin. Each head contains an N-terminal motor

domain, which binds to actin and hydrolyzes ATP, followed by a lever arm that binds multiple

calmodulin light chains. The two heads are joined by a coiled-coil domain that facilitates

dimerization, and the molecule terminates in a C-terminal globular cargo-binding domain.

Myosin-VA exists in different conformational states, including an extended, active state and a

compact, autoinhibited state.[1] In the inhibited state, the cargo-binding domain folds back and

interacts with the motor domains, preventing ATP hydrolysis and actin binding.[1]
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Both negative stain EM and cryo-EM have been instrumental in revealing the structural details

of myosin-VA.

Negative Stain Electron Microscopy: This technique involves embedding the purified protein

in a heavy metal salt solution, which creates a high-contrast cast of the molecule. Negative

staining is a relatively simple and rapid method, making it ideal for initial sample screening,

assessing sample homogeneity, and visualizing the overall shape and conformational states

of myosin-VA.[2] It has been successfully used to visualize the compact, triangular shape of

the autoinhibited state and the more extended conformations.

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM involves flash-freezing the sample in a thin

layer of vitreous ice, preserving the protein in a near-native state.[3] Coupled with single-

particle analysis, cryo-EM can yield high-resolution three-dimensional structures of

macromolecules.[3][4] This technique has been pivotal in determining the near-atomic

resolution structures of the actomyosin-V complex in different nucleotide states (strong-ADP,

rigor, and a post-rigor transition state), providing deep insights into the force-generation

mechanism.[4] Cryo-EM has also been used to solve the structure of the full-length,

autoinhibited myosin-VA, revealing the intricate interactions that maintain this closed state.

[5]

Quantitative Data Summary
The following table summarizes key quantitative data obtained from electron microscopy

studies of myosin-VA.
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Parameter
Myosin-VA
State

Technique Resolution
Dimensions
/Key
Features

Reference

Overall

Structure
Autoinhibited

Negative

Stain EM
~2 nm

Compact,

triangular

shape with

sides of ~22

nm.

Autoinhibited Cryo-EM 4.78 Å

Triangular

structure with

multiple intra-

and

interpolypepti

de chain

interactions.

Total weight:

1,052.81

kDa.

[5]

Actomyosin

Complex

(Strong-ADP

state)

Cryo-EM
High-

resolution

Detailed

atomic model

of the

myosin-V

motor domain

bound to F-

actin.

[4]

Actomyosin

Complex

(Rigor state)

Cryo-EM
High-

resolution

High flexibility

observed in

the myosin

head.

[4]

Actomyosin

Complex

(Post-rigor

transition

state)

Cryo-EM High-

resolution

Novel

conformation

of an ATP-

analog

bound, actin-

[4]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.rcsb.org/structure/7YV9
https://pmc.ncbi.nlm.nih.gov/articles/PMC8735999/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8735999/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8735999/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1177016?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


bound

myosin-V.

Head

Dimensions
N/A

Negative

Stain EM
~2 nm

Approximatel

y 19 nm long

and pear-

shaped.

[6]

Step Size In vivo

Single-

molecule

tracking

N/A

Mean step

size of 74 ± 2

nm.

[7]

Experimental Protocols
Protocol 1: Purification of Myosin-VA
A high-quality, homogenous protein sample is a prerequisite for successful structural studies.

Materials:

Expression system (e.g., Sf9 insect cells for recombinant expression).[5]

Cell lysis buffer (e.g., containing protease inhibitors).

Affinity chromatography resin (e.g., FLAG-tag affinity gel).[4]

Size-exclusion chromatography column.

Buffers for chromatography (specific to the purification strategy).

Methodology:

Expression: Express the myosin-VA construct (full-length or truncated) in a suitable

expression system like Sf9 cells using a baculovirus vector.[8] For actomyosin studies, a

truncated construct encompassing the motor domain and the first light chain binding site can

be used.[4]

Cell Lysis: Harvest the cells and lyse them in a buffer containing protease inhibitors to

prevent degradation.
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Affinity Chromatography: Clarify the lysate by centrifugation and apply the supernatant to an

affinity chromatography column (e.g., anti-FLAG M2 agarose) to capture the tagged myosin-
VA.[4]

Elution: Elute the bound protein using a competitive agent (e.g., FLAG peptide).

Size-Exclusion Chromatography: Further purify the eluted protein by size-exclusion

chromatography to separate it from aggregates and other contaminants.

Purity Assessment: Analyze the purity of the final sample by SDS-PAGE. The purified protein

should appear as distinct bands corresponding to the myosin heavy and light chains.[9]

Protocol 2: Negative Stain Electron Microscopy
This protocol is adapted from standard negative staining procedures.[6][10]

Materials:

Purified myosin-VA (50-100 nM).[9]

EM grids (e.g., 400-mesh copper grids with a continuous carbon film).

Glow discharger.

Negative stain solution (e.g., 1-2% uranyl acetate or uranyl formate).

Filter paper.

Transmission Electron Microscope (TEM).

Methodology:

Grid Preparation: Glow-discharge the carbon-coated EM grids for 20-30 seconds to make

the surface hydrophilic.[11]

Sample Application: Apply 3-5 µL of the purified myosin-VA solution to the glow-discharged

grid and incubate for 1-2 minutes.

Blotting: Blot away the excess sample solution using filter paper.
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Staining: Immediately apply a drop of the negative stain solution to the grid. The specific

stain and concentration may need to be optimized.

Blotting and Drying: After a brief incubation (30-60 seconds), blot away the excess stain and

allow the grid to air dry completely.

Imaging: Image the grids in a TEM operating at an appropriate voltage (e.g., 100-120 kV).[9]

Protocol 3: Cryo-Electron Microscopy and Single-
Particle Analysis
This protocol outlines the general workflow for cryo-EM and single-particle analysis.[3][4]

Materials:

Purified myosin-VA at a suitable concentration (empirically determined, typically in the µM

range).

Cryo-EM grids (e.g., C-flat™ or Quantifoil®).

Plunge-freezing device (e.g., Vitrobot™).

Liquid ethane.

Cryo-Transmission Electron Microscope (Cryo-TEM) with a direct electron detector.

Image processing software (e.g., RELION, CryoSPARC).

Methodology:

Grid Preparation: Glow-discharge the cryo-EM grids to render them hydrophilic.

Sample Application and Plunge-Freezing: Apply 3-4 µL of the protein sample to the grid in a

temperature and humidity-controlled environment. Blot the grid to create a thin film of the

sample and immediately plunge-freeze it in liquid ethane.

Data Acquisition: Screen the frozen grids in a cryo-TEM to assess ice thickness and particle

distribution. Collect a large dataset of high-quality images (micrographs) using a direct
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electron detector.

Image Processing and 2D Classification: Pre-process the raw micrographs to correct for

beam-induced motion and to estimate the contrast transfer function (CTF). Pick individual

particles from the micrographs and subject them to 2D classification to remove junk particles

and to obtain initial 2D class averages representing different views of the molecule.[12][13]

Ab Initio 3D Reconstruction: Generate an initial 3D model from the 2D class averages.

3D Classification and Refinement: Perform 3D classification to sort particles into structurally

homogeneous classes. Refine the 3D map for each class to high resolution.[12]

Model Building and Validation: Build an atomic model into the refined cryo-EM map and

validate the final structure.
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Caption: Signaling pathway illustrating the regulation and motor function of Myosin-VA.
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Caption: Experimental workflow for visualizing Myosin-VA using electron microscopy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. Flexibility within Myosin Heads Revealed by Negative Stain and Single-Particle Analysis -
PMC [pmc.ncbi.nlm.nih.gov]

3. Single particle analysis - Wikipedia [en.wikipedia.org]

4. High-resolution structures of the actomyosin-V complex in three nucleotide states provide
insights into the force generation mechanism - PMC [pmc.ncbi.nlm.nih.gov]

5. rcsb.org [rcsb.org]

6. Negative staining of myosin molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

7. Velocity, Processivity, and Individual Steps of Single Myosin V Molecules in Live Cells -
PMC [pmc.ncbi.nlm.nih.gov]

8. High-resolution structures of the actomyosin-V complex in three nucleotide states provide
insights into the force generation mechanism | eLife [elifesciences.org]

9. A simple and rapid preparation of smooth muscle myosin 2 for the electron microscopic
analysis - PMC [pmc.ncbi.nlm.nih.gov]

10. m.youtube.com [m.youtube.com]

11. Methods | Electron Microscopy [electron-microscopy.hms.harvard.edu]

12. mdpi.com [mdpi.com]

13. cryo-em-course.caltech.edu [cryo-em-course.caltech.edu]

To cite this document: BenchChem. [Visualizing Myosin-VA: Application Notes and Protocols
for Electron Microscopy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1177016#electron-microscopy-techniques-for-
visualizing-myosin-va-structure]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1177016?utm_src=pdf-body-img
https://www.benchchem.com/product/b1177016?utm_src=pdf-body
https://www.benchchem.com/product/b1177016?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/7155676_D_structure_of_the_myosin_V_inhibited_state_by_cryoelectron_tomography_Nature_442208-211
https://pmc.ncbi.nlm.nih.gov/articles/PMC2141716/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2141716/
https://en.wikipedia.org/wiki/Single_particle_analysis
https://pmc.ncbi.nlm.nih.gov/articles/PMC8735999/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8735999/
https://www.rcsb.org/structure/7YV9
https://pubmed.ncbi.nlm.nih.gov/2413217/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2712235/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2712235/
https://elifesciences.org/articles/73724
https://elifesciences.org/articles/73724
https://pmc.ncbi.nlm.nih.gov/articles/PMC10761634/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10761634/
https://m.youtube.com/watch?v=LbsCTDxo7Rs
https://electron-microscopy.hms.harvard.edu/methods
https://www.mdpi.com/2673-4125/5/3/30
https://cryo-em-course.caltech.edu/documents/8702/part_6_-_single_particle_analysis_3bTNWgw.pdf
https://www.benchchem.com/product/b1177016#electron-microscopy-techniques-for-visualizing-myosin-va-structure
https://www.benchchem.com/product/b1177016#electron-microscopy-techniques-for-visualizing-myosin-va-structure
https://www.benchchem.com/product/b1177016#electron-microscopy-techniques-for-visualizing-myosin-va-structure
https://www.benchchem.com/product/b1177016#electron-microscopy-techniques-for-visualizing-myosin-va-structure
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1177016?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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